
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is a synthetic organic compound with the molecular formula C21H12ClNO3 It is characterized by the presence of a benzamide group attached to a chlorinated anthracenedione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide typically involves the reaction of 7-chloro-9,10-anthraquinone with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinones, anthracenes, and benzamides, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which is a key factor in its anticancer activity. Additionally, it can inhibit certain enzymes involved in cellular metabolism, leading to cell death in cancerous cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-chloro-9,10-dihydro-9,10-dioxo-1-anthracenyl)benzamide
- 1-Benzamido-4-chloroanthraquinone
- 1-Chloro-4-benzoylaminoanthraquinone
Uniqueness
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide is unique due to its specific substitution pattern on the anthracenedione core, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further research and development in medicinal chemistry.
Eigenschaften
CAS-Nummer |
79285-15-7 |
|---|---|
Molekularformel |
C21H12ClNO3 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-(7-chloro-9,10-dioxoanthracen-1-yl)benzamide |
InChI |
InChI=1S/C21H12ClNO3/c22-13-9-10-14-16(11-13)20(25)18-15(19(14)24)7-4-8-17(18)23-21(26)12-5-2-1-3-6-12/h1-11H,(H,23,26) |
InChI-Schlüssel |
VYIDDNKEDYNTDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



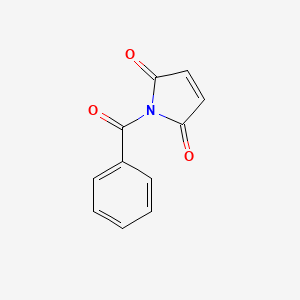
![N-{4-[(5-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B14442924.png)


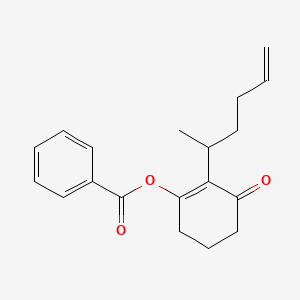

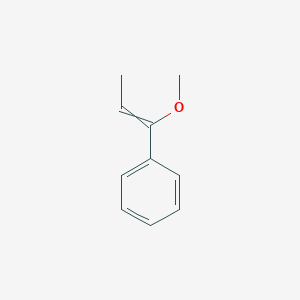


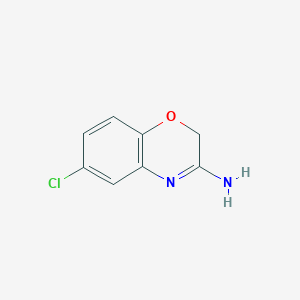

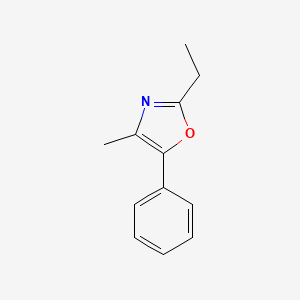
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[(2-acetamido-5-amino-5-oxopentanoyl)amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14442983.png)
